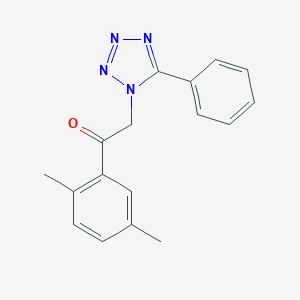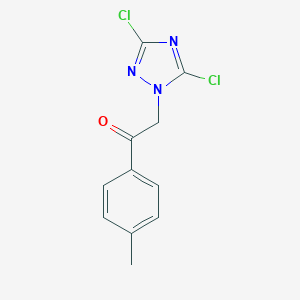
N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as CBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biological activities that make it a promising candidate for the development of novel drugs.
作用机制
The mechanism of action of N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is not fully understood. However, it has been proposed that N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide exerts its biological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It exhibits potent biological activity at low concentrations, making it a promising candidate for drug development. However, N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Furthermore, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.
未来方向
There are several future directions for the research on N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One potential area of exploration is the development of N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide derivatives with improved solubility and pharmacokinetic properties. Another potential area of research is the identification of the molecular targets of N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide and the elucidation of its mechanism of action. Furthermore, the therapeutic potential of N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in various diseases such as cancer, inflammation, and neurological disorders can be further explored in preclinical and clinical studies.
合成方法
The synthesis of N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves the reaction of 4-chlorobenzylamine with 2-(4-oxo-3(4H)-quinazolinyl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit potent anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
产品名称 |
N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide |
|---|---|
分子式 |
C17H14ClN3O2 |
分子量 |
327.8 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H14ClN3O2/c18-13-7-5-12(6-8-13)9-19-16(22)10-21-11-20-15-4-2-1-3-14(15)17(21)23/h1-8,11H,9-10H2,(H,19,22) |
InChI 键 |
ZQHCPWBXSNUBDQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[5-(4-bromophenyl)-1H-tetraazol-1-yl]acetyl}piperidine](/img/structure/B277457.png)
![1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone](/img/structure/B277459.png)
![1-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B277461.png)
![4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine](/img/structure/B277463.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277464.png)

![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277470.png)
![Ethyl 4-[(phenylsulfonyl)methyl]benzoate](/img/structure/B277472.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277473.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277475.png)

![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277477.png)

![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277480.png)